1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol

Descripción

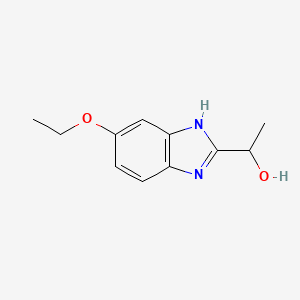

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCLPHLZPWCYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 6 Ethoxy 1h Benzimidazol 2 Yl Ethanol

Established Synthetic Routes to the 1H-Benzimidazol-2-yl Core

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These approaches often prioritize efficiency, yield, and environmental considerations.

Condensation Reactions with Ortho-Phenylenediamines and Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an ortho-phenylenediamine (also known as 1,2-diaminobenzene) with a carboxylic acid or its derivatives, such as esters, anhydrides, or orthoesters. organic-chemistry.orgsemanticscholar.org The reaction is typically carried out under acidic conditions and often requires high temperatures to facilitate the cyclization and dehydration steps that form the imidazole (B134444) ring.

Various catalysts can be employed to improve reaction conditions and yields. For instance, ammonium (B1175870) chloride has been used as an environmentally benign catalyst for the condensation of o-phenylenediamines with various carbonyl compounds, achieving yields in the range of 75-94%. Other catalysts, such as p-toluenesulfonic acid, have also been utilized effectively. rsc.org The choice of the carboxylic acid derivative is crucial as it determines the substituent at the 2-position of the benzimidazole ring. For the synthesis of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol, lactic acid would be the appropriate carboxylic acid to provide the 1-hydroxyethyl group at this position.

Microwave-Assisted Synthetic Approaches

To overcome the often harsh conditions and long reaction times of traditional methods, microwave-assisted synthesis has emerged as a powerful alternative. rsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significant reductions in reaction times—often from hours to mere minutes—and frequently resulting in higher product yields and cleaner reactions.

Microwave-assisted approaches have been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. In some cases, these reactions can be performed under solvent-free or catalyst-free conditions, enhancing their "green chemistry" credentials. For example, high yields of 2-substituted benzimidazoles have been achieved with reaction times as short as 5 to 10 minutes under microwave irradiation. This methodology represents a significant advancement, offering a rapid, high-yielding, and eco-friendly route to the benzimidazole core.

Electrochemical Synthesis Methods for Benzimidazole Derivatives

Electrochemical synthesis offers another modern and green alternative for constructing benzimidazole derivatives. These methods use electrical current to drive the chemical transformations, often avoiding the need for harsh reagents, transition metal catalysts, and external oxidants. One such approach involves an electrochemical oxidative dehydrogenative C–N bond formation. This strategy can be used to synthesize 1,2-disubstituted benzimidazoles in moderate to good yields under mild conditions.

This electrosynthesis provides a simple and effective pathway that exhibits a wide tolerance for various functional groups, making it a versatile tool for creating a diverse library of benzimidazole compounds.

| Method | Typical Conditions | Advantages | Disadvantages |

| Condensation Reaction | o-Phenylenediamine (B120857), Carboxylic Acid, Acid Catalyst (e.g., HCl, p-TsOH), High Temperature | Well-established, versatile for 2-position substitution | Harsh conditions, long reaction times, potential for side products |

| Microwave-Assisted | o-Phenylenediamine, Aldehyde/Carboxylic Acid, +/- Catalyst, Microwave Irradiation | Rapid reaction times (minutes), high yields, cleaner reactions, eco-friendly | Requires specialized equipment |

| Electrochemical | Electrolytic cell, avoids transition metals and oxidants | Mild conditions, green chemistry (atom economy), high functional group tolerance | Can require specific electrode materials and electrolytes |

Introduction of the 6-Ethoxy Moiety

The placement of the ethoxy group at the 6-position of the benzimidazole ring is not a trivial step but is instead determined by the design of the starting materials. The substitution pattern of the final product is dictated by the substitution pattern of the ortho-phenylenediamine precursor.

Strategies for Ethoxy Group Incorporation at Specific Positions

To obtain a 6-ethoxy-substituted benzimidazole, one must start with a 4-ethoxy-substituted ortho-phenylenediamine. The condensation reaction locks the position of the ethoxy group onto the benzene (B151609) portion of the bicyclic system.

The ethoxy group itself is typically introduced onto an aromatic ring via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of a hydroxyl group (a phenol (B47542) in this case) to form a more nucleophilic phenoxide, which then attacks an ethyl halide (like ethyl iodide or ethyl bromide) to form the ether linkage. This strategy is fundamental for preparing the necessary precursors.

Precursor Design for 6-Ethoxy-substituted Ortho-Phenylenediamines

The key precursor for synthesizing the target molecule is 4-ethoxy-1,2-phenylenediamine. A common synthetic route to this diamine starts from a more readily available substituted benzene. For example, a multi-step synthesis can begin with phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). mdpi.com

Nitration: Phenacetin is first nitrated using a nitrating agent (e.g., nitric acid) to introduce a nitro group onto the ring, yielding N-(5-ethoxy-2-nitrophenyl)acetamide. mdpi.com

Hydrolysis: The acetamide (B32628) group is then hydrolyzed back to an amine, providing 5-ethoxy-2-nitroaniline. mdpi.com

Reduction: Finally, the nitro group is reduced to a second amine functionality. This reduction is a critical step and can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation with palladium on carbon (Pd/C), to yield the desired 4-ethoxy-1,2-phenylenediamine. mdpi.comchemicalbook.com

Once this specifically substituted diamine is prepared, it can be subjected to one of the condensation methods described in section 2.1 with lactic acid to complete the synthesis of this compound. The regioselectivity of the initial nitration and the stability of the ethoxy group throughout the subsequent steps are crucial for the success of this synthetic strategy. nih.gov

Formation of the 1-Ethanolic Side Chain

The introduction of a 1-hydroxyethyl group at the C-2 position of the 6-ethoxy-1H-benzimidazole core is a critical step in the synthesis of the target molecule. This transformation can be achieved through several synthetic approaches.

Methods for Alpha-Methyl Alcohol Introduction at C-2

A primary and well-established method for the synthesis of 2-(1-hydroxyethyl)benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with an appropriate carboxylic acid or its ester, typically in the presence of an acid catalyst. adichemistry.com For the synthesis of this compound, this would involve the reaction of 4-ethoxy-1,2-diaminobenzene with either lactic acid or a lactate (B86563) ester.

One reported procedure for the synthesis of the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, involves dissolving benzene-1,2-diamine in 4 M hydrochloric acid at 100°C, followed by the addition of ethyl 2-hydroxypropanoate. The reaction mixture is then heated to reflux at 115°C for 7 hours. After cooling, the product is isolated by neutralizing the solution with sodium hydroxide (B78521) to a pH of 7-9, leading to the precipitation of the solid product with a reported yield of 80%. nih.gov This methodology can be adapted for the synthesis of the 6-ethoxy analogue by substituting benzene-1,2-diamine with 4-ethoxy-1,2-diaminobenzene.

A Chinese patent describes a similar process for the synthesis of 2-(1-hydroxyethyl)benzimidazole, where o-phenylenediamine is condensed with L-lactic acid in an aqueous solution of hydrochloric acid. The reaction is heated, and after completion, the mixture is cooled, and the pH is adjusted to weak alkalinity to precipitate the crude product, which can then be purified by recrystallization. This patent suggests that the molar ratio of L-lactic acid to o-phenylenediamine and the reaction time are key parameters to optimize for achieving a high yield.

Another approach involves the direct reaction of the o-phenylenediamine with lactic acid. For instance, 2-(α-hydroxyethyl)benzimidazole has been synthesized by reacting ortho-phenylenediamine and DL-lactic acid in an aqueous solution.

Stereoselective Synthesis of the 1-Ethanolic Moiety

The 1-ethanolic side chain of this compound contains a chiral center, leading to the existence of (R) and (S) enantiomers. The stereoselective synthesis of a specific enantiomer is often crucial for pharmacological applications.

One potential strategy for achieving stereoselectivity is through the use of a chiral starting material. The aforementioned Chinese patent utilizes L-lactic acid, which could theoretically lead to the formation of a single enantiomer of the final product. The stereochemistry of the lactic acid is expected to be retained during the condensation reaction under appropriate conditions. However, the degree of stereochemical retention in the Phillips benzimidazole synthesis with chiral α-hydroxy acids is not extensively documented in the readily available literature.

Alternative approaches to obtaining enantiomerically pure 1-(benzimidazol-2-yl)ethanols could involve:

Enantioselective Reduction of a Ketone Precursor: This would involve the synthesis of 2-acetyl-6-ethoxy-1H-benzimidazole, followed by an enantioselective reduction of the ketone to the corresponding alcohol. A variety of chiral reducing agents and catalysts are available for such transformations.

Enzymatic Kinetic Resolution: A racemic mixture of this compound could be subjected to enzymatic kinetic resolution. In this process, an enzyme, often a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. nih.govmdpi.com For example, the kinetic resolution of racemic 1-phenylethanol (B42297) has been successfully achieved using lipases, demonstrating the feasibility of this approach for structurally similar chiral alcohols. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Systems in Benzimidazole Synthesis

A variety of catalysts have been employed to promote the synthesis of benzimidazoles. While the Phillips condensation often utilizes strong mineral acids like hydrochloric acid, other catalytic systems have been explored to improve yields, reduce reaction times, and employ milder conditions.

For the broader synthesis of benzimidazoles, several catalyst systems have been reported, which could potentially be adapted for the synthesis of the target compound:

| Catalyst System | Substrates | Key Advantages |

| Cobalt Nanocomposite | Phenylenediamines and aldehydes | Broad substrate scope, high yields, catalyst recyclability. |

| Iridium on Titania | Primary alcohols and phenylenediamines | High activity under mild conditions, catalyst can be recycled. |

| Erbium(III) triflate (Er(OTf)₃) | N-phenyl-o-phenylenediamine and aldehydes | Efficient under microwave irradiation and solvent-free conditions. semanticscholar.org |

| Zinc Oxide Nanoparticles (ZnO NPs) | o-phenylenediamine and aromatic aldehydes | High yield, shorter reaction time, recyclable catalyst. rug.nl |

These catalyst systems offer potential alternatives to traditional acid catalysis and could be investigated for the synthesis of this compound to optimize the reaction efficiency.

Solvent Selection and Reaction Environment

The choice of solvent can significantly influence the outcome of the benzimidazole synthesis. Polar solvents are often preferred as they can facilitate the dissolution of the reactants and intermediates.

In the synthesis of (±)-1-(1H-benzimidazol-2-yl)ethanol, an aqueous solution of hydrochloric acid is used as the reaction medium. nih.gov Ethanol (B145695) is also a commonly used solvent in benzimidazole synthesis, often under reflux conditions. rug.nl The selection of the solvent will depend on the specific catalyst system and the solubility of the starting materials, 4-ethoxy-1,2-diaminobenzene and lactic acid or its ester.

Microwave-assisted synthesis, often under solvent-free conditions, has emerged as a green and efficient method for the preparation of benzimidazole derivatives, offering advantages such as reduced reaction times and improved yields. semanticscholar.org

Derivatization Strategies for Analogues of this compound

The chemical modification of this compound can lead to the generation of a library of analogues with potentially enhanced or modified biological activities. Derivatization can be targeted at the benzimidazole nitrogen atoms or the hydroxyl group of the 1-ethanolic side chain.

While specific derivatization of this compound is not extensively reported, general strategies for the derivatization of benzimidazoles and alcohols can be applied.

Derivatization of the Benzimidazole Core:

N-Alkylation/N-Arylation: The nitrogen atoms of the benzimidazole ring can be alkylated or arylated using various electrophiles such as alkyl halides, aryl halides, or other coupling partners. For example, (±)-1-(1H-benzimidazol-2-yl)ethanol has been N-allylated by reaction with 3-bromoprop-1-ene in the presence of potassium carbonate. researchgate.net

Derivatization of the 1-Ethanolic Side Chain: The hydroxyl group of the 1-ethanolic moiety is a key site for chemical modification. Common derivatization reactions for hydroxyl groups include:

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com

Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Urethane Formation: Reaction with isocyanates can lead to the formation of carbamates (urethanes).

These derivatization strategies provide a versatile toolkit for the synthesis of a wide range of analogues of this compound, enabling the exploration of structure-activity relationships.

N-Alkylation and N-Substitution of the Benzimidazole Ring

The presence of a secondary amine in the imidazole ring of this compound provides a reactive site for N-alkylation and N-substitution reactions. These reactions are fundamental in the synthesis of diverse benzimidazole derivatives, as the substituent on the nitrogen atom can significantly influence the molecule's biological activity and physical properties.

The N-alkylation of benzimidazoles is typically achieved by treating the parent benzimidazole with an alkylating agent in the presence of a base. The base deprotonates the N-H of the imidazole ring, forming a more nucleophilic benzimidazolide (B1237168) anion, which then reacts with the alkylating agent. A variety of bases and solvents can be employed, with the choice depending on the reactivity of the alkylating agent and the desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases.

A study on the N-alkylation of the closely related compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, demonstrates a typical procedure. The reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene (allyl bromide) in acetone (B3395972) with potassium carbonate as the base yielded (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol. researchgate.net This reaction proceeds by the deprotonation of the benzimidazole N-H by potassium carbonate, followed by nucleophilic attack of the resulting anion on the allyl bromide.

Table 1: N-Alkylation of (±)-1-(1H-benzimidazol-2-yl)ethanol

| Reactant | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| (±)-1-(1H-benzimidazol-2-yl)ethanol | 3-bromoprop-1-ene | K₂CO₃ | Acetone | (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol |

This methodology can be extrapolated to this compound. The ethoxy group at the 6-position is not expected to interfere with the N-alkylation reaction. Therefore, a range of N-substituted derivatives of this compound can be synthesized using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles under similar basic conditions. The general reaction is depicted below:

General Scheme for N-Alkylation: this compound + R-X + Base → 1-(1-alkyl-6-ethoxy-1H-benzimidazol-2-yl)ethanol + Base·HX

Where R is an alkyl or substituted alkyl group, and X is a leaving group, typically a halide.

Modifications of the Ethoxy Group (e.g., Chain Length, Heteroatom Variations)

Modification of the 6-ethoxy group in this compound can lead to analogues with altered solubility, lipophilicity, and metabolic stability. The primary transformation in this regard is the O-dealkylation of the ethoxy group to yield the corresponding phenol, which can then be re-alkylated with different alkyl halides to introduce variations in the chain length or incorporate heteroatoms.

Cleavage of the ethyl-aryl ether bond is a key step. This can be a challenging transformation due to the stability of the ether linkage. Standard methods for ether cleavage, such as treatment with strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃), could potentially lead to undesired side reactions on the benzimidazole ring or the ethanol side chain.

A milder and more selective approach for O-dealkylation involves the use of Lewis acids or specialized reagents. For instance, boron trichloride (B1173362) (BCl₃) is known to cleave aryl ethers under relatively mild conditions. Another potential method is nucleophilic cleavage using thiolate anions, such as sodium ethanethiolate, in a polar aprotic solvent like dimethylformamide (DMF).

Once the phenolic derivative, 1-(6-hydroxy-1H-benzimidazol-2-yl)ethanol, is obtained, it can be subjected to Williamson ether synthesis. This involves treating the phenol with a base (e.g., K₂CO₃, NaH) to form the phenoxide, followed by reaction with a variety of alkyl halides (R-X). This two-step process allows for the introduction of a wide range of alkoxy groups.

Table 2: Potential Modifications of the Ethoxy Group

| Transformation | Reagents | Intermediate/Product |

|---|---|---|

| O-De-ethylation | BBr₃ or NaSEt/DMF | 1-(6-hydroxy-1H-benzimidazol-2-yl)ethanol |

Biocatalytic methods using cytochrome P450 enzymes are also known to perform O-dealkylation reactions on alkoxy-substituted aromatic compounds. nih.govnih.gov While this highlights the metabolic liability of such groups, it also suggests potential for enzymatic synthesis of the corresponding phenol.

Substitutions and Transformations on the Ethanol Side Chain

The 1-hydroxyethyl group at the C-2 position of the benzimidazole ring is a versatile functional handle for a variety of chemical transformations. These modifications can impact the molecule's polarity, hydrogen bonding capacity, and stereochemistry.

Oxidation: The secondary alcohol of the ethanol side chain can be oxidized to the corresponding ketone, 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanone. A variety of oxidizing agents can be employed for this transformation. Milder reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are often preferred to avoid over-oxidation or side reactions with the electron-rich benzimidazole ring.

Substitution of the Hydroxyl Group: The hydroxyl group is a poor leaving group but can be converted into a better one to facilitate nucleophilic substitution reactions. libretexts.org One common strategy is to convert the alcohol into a mesylate or tosylate by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (B128534) or pyridine. The resulting sulfonate ester is an excellent leaving group and can be displaced by a wide range of nucleophiles (e.g., halides, azides, cyanides) via an Sₙ2 reaction, which would proceed with inversion of configuration if the starting alcohol is chiral.

Alternatively, the hydroxyl group can be directly replaced by a halogen using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org These reactions may proceed through different mechanisms and can sometimes lead to rearrangements, although with a secondary alcohol adjacent to an aromatic system, such issues may be minimized.

Table 3: Transformations of the Ethanol Side Chain

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | PCC, DMP, or Swern Oxidation | 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanone |

| Mesylation | MsCl, Et₃N | 1-(6-ethoxy-1H-benzimidazol-2-yl)ethyl methanesulfonate |

| Tosylation | TsCl, Pyridine | 1-(6-ethoxy-1H-benzimidazol-2-yl)ethyl p-toluenesulfonate |

| Halogenation (e.g., Chlorination) | SOCl₂ | 1-(1-chloroethyl)-6-ethoxy-1H-benzimidazole |

| Azide Substitution (from mesylate) | NaN₃ | 1-(1-azidoethyl)-6-ethoxy-1H-benzimidazole |

Introduction of Additional Functionalities on the Benzimidazole Ring (e.g., at C-5)

Introducing additional substituents onto the benzimidazole ring can further modulate the electronic and steric properties of the molecule. The position of substitution is directed by the existing groups on the benzene ring. In this compound, the electron-donating ethoxy group at C-6 is an ortho, para-director. The C-5 position is ortho to the ethoxy group and is an activated site for electrophilic aromatic substitution.

Halogenation: Direct halogenation of the benzimidazole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The reaction is expected to be regioselective, with the bromine atom being introduced at the C-5 position due to the directing effect of the C-6 ethoxy group.

Nitration: Nitration of the benzene ring can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the side chain or N-nitration. The nitro group would likely be introduced at the C-5 position. The resulting nitro derivative can then be reduced to an amino group, which serves as a versatile precursor for further functionalization, such as diazotization followed by Sandmeyer reactions.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are common methods for introducing carbon substituents onto aromatic rings, they may be complicated by the presence of the basic nitrogen atoms in the imidazole ring, which can coordinate to the Lewis acid catalyst. However, under specific conditions, these reactions might be feasible.

Table 4: Functionalization of the Benzimidazole Ring at C-5

| Reaction | Reagents | Expected Product |

|---|---|---|

| Bromination | NBS | 1-(5-bromo-6-ethoxy-1H-benzimidazol-2-yl)ethanol |

| Nitration | HNO₃, H₂SO₄ | 1-(6-ethoxy-5-nitro-1H-benzimidazol-2-yl)ethanol |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂ | 1-(5-amino-6-ethoxy-1H-benzimidazol-2-yl)ethanol |

These synthetic transformations highlight the chemical versatility of this compound, making it a valuable scaffold for the development of new compounds with potentially interesting biological or material properties.

Advanced Spectroscopic and Structural Elucidation of 1 6 Ethoxy 1h Benzimidazol 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

For the parent compound, 1-(1H-benzimidazol-2-yl)ethanol, experimental data has been recorded in deuterated chloroform (B151607) (CDCl₃). The expected signals for 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol would build upon this fundamental structure. The introduction of the 6-ethoxy group introduces two new aliphatic signals—a quartet and a triplet—and significantly alters the aromatic region. The electron-donating nature of the ethoxy group is predicted to cause an upfield shift (to a lower ppm value) for the aromatic protons, particularly for those ortho and para to its position (H5 and H7).

Table 1: Experimental ¹H NMR Data for 1-(1H-benzimidazol-2-yl)ethanol and Predicted Signals for this compound

| Assignment (Parent Compound) | Chemical Shift (δ) ppm | Multiplicity | Assignment (Ethoxy Derivative) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|---|---|---|

| CH-CH₃ | 1.72 | Doublet (d) | CH-CH₃ | ~1.7 | Doublet (d) | 3H |

| CH -OH | 5.22 | Quartet (q) | CH -OH | ~5.2 | Quartet (q) | 1H |

| H5/H6 | 7.47 | Multiplet (m) | H5 | ~7.2-7.4 | Doublet (d) | 1H |

| H4/H7 | 7.58-7.81 | Multiplet (m) | H4 | ~7.5-7.7 | Doublet (d) | 1H |

| - | - | - | H7 | ~6.9-7.1 | Doublet of doublets (dd) | 1H |

| - | - | - | O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H |

| - | - | - | O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H |

Note: Predicted values are estimates based on typical substituent effects.

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For the parent compound, 1-(1H-benzimidazol-2-yl)ethanol, seven distinct carbon signals are typically observed in a non-symmetric environment (e.g., in DMSO-d₆ solution).

The addition of the ethoxy group at the C6 position would introduce two new aliphatic carbon signals and alter the chemical shifts of the benzimidazole (B57391) ring carbons due to its electronic effects. The C6 carbon, directly attached to the oxygen, would experience a significant downfield shift, while the ortho (C5, C7) and para (C3a) carbons would shift upfield.

Table 2: Experimental ¹³C NMR Data for Related Benzimidazoles and Predicted Signals for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C H-CH₃ | ~22-25 |

| C H-OH | ~65-70 |

| O-C H₂-CH₃ | ~63-66 |

| O-CH₂-C H₃ | ~14-16 |

| C4 | ~110-115 |

| C5 | ~115-120 |

| C7 | ~100-105 |

| C2 | ~155-160 |

| C3a | ~135-140 |

| C6 | ~150-155 |

Note: Predicted values are estimates based on typical substituent effects and data from analogous benzimidazole structures.

While experimental 2D NMR data for the title compound is unavailable, its structural connectivity can be confidently predicted:

COSY (Correlation Spectroscopy): Would show cross-peaks between proton signals that are coupled. Key correlations would be observed between the CH proton and the CH₃ protons of the ethanol (B145695) side chain, between the CH₂ and CH₃ protons of the ethoxy group, and between adjacent aromatic protons (H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are attached to. This would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₄N₂O₂. The expected exact mass can be calculated with high precision.

Calculated Exact Mass: 206.1055 g/mol

An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as definitive confirmation of the compound's elemental composition.

The fragmentation pattern in a mass spectrum gives clues about the molecule's structure. For the title compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond in the ethanol side chain, leading to a fragment ion at m/z 191.

Alpha-cleavage: Cleavage of the bond between the carbinol carbon and the benzimidazole ring, a common pathway for alcohols.

Loss of an ethyl radical (•CH₂CH₃): From the ethoxy group, resulting in a fragment ion at m/z 177.

Loss of water (H₂O): A common fragmentation for alcohols, which would produce a fragment ion at m/z 188.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Analysis of the closely related 1-(1H-benzimidazol-2-yl)ethanol provides a reference for the core structure's vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3200 (broad) | O-H Stretch | Alcohol |

| ~3200-3000 (broad) | N-H Stretch | Imidazole (B134444) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1620-1580 | C=N Stretch | Imidazole |

| ~1500-1400 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch (Asymmetric) | Aryl Ether (Ethoxy) |

| ~1150-1050 | C-O Stretch | Alcohol |

The presence of strong, broad bands above 3000 cm⁻¹ for the O-H and N-H groups, multiple sharp peaks for C-H stretching, and distinct bands in the fingerprint region for C=N, C=C, and C-O bonds would collectively provide a unique vibrational signature for the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The key vibrational modes expected are:

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would correspond to the stretching vibration of the hydroxyl (-OH) group from the ethanol moiety, likely overlapping with the N-H stretch of the benzimidazole ring. orientjchem.org

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring are anticipated to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and ethanol groups would be observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds of the aromatic system typically occur in the 1650-1430 cm⁻¹ region. icm.edu.pl

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch of the secondary alcohol would appear around 1100-1050 cm⁻¹, while the aryl-alkyl ether C-O-C stretch of the ethoxy group would produce a strong, characteristic band, often around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400-3200 (Broad) | Alcohol (-OH) |

| N-H Stretch | 3300-3100 | Benzimidazole (-NH) |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2980-2850 | -CH₃, -CH₂, -CH |

| C=N / C=C Stretch | 1650-1430 | Imidazole/Aromatic Ring |

| Asymmetric C-O-C Stretch | ~1250 | Ethoxy Ether |

| C-O Stretch | ~1050 | Ethanol Alcohol |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in molecular polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be instrumental in characterizing the aromatic ring system. researchgate.net

Key expected findings include:

Aromatic Ring Vibrations: Strong signals corresponding to the C=C stretching modes of the benzimidazole ring system would be prominent, typically around 1600-1400 cm⁻¹. icm.edu.pl

Ring Breathing Modes: Symmetric "breathing" modes of the benzimidazole ring, which are often weak in FT-IR, would produce sharp, intense peaks in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. researchgate.net

Aliphatic Chain Vibrations: While C-H stretching modes are visible, the C-C backbone vibrations of the ethoxy and ethanol substituents would also be detectable.

The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule, confirming the presence and connectivity of all functional groups. icm.edu.pl

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net Although a specific crystal structure for this compound is not published, data from the closely related (±)-1-(1H-benzimidazol-2-yl)ethanol provides a robust model for its expected solid-state conformation and packing. nih.gov

Key structural features would include:

Molecular Geometry: The benzimidazole ring system is expected to be nearly planar. nih.gov

Intermolecular Interactions: The crystal lattice would be stabilized by a network of hydrogen bonds. Crucially, intermolecular O-H···N bonds would form between the hydroxyl group of one molecule and the nitrogen atom of the imidazole ring of a neighboring molecule. Additionally, N-H···O hydrogen bonds would link the imidazole N-H to the hydroxyl oxygen of another molecule, creating a robust, sheet-like structure. nih.gov

Conformation: The ethoxy and ethanol substituents would adopt specific conformations to minimize steric hindrance and optimize packing efficiency.

| Crystallographic Parameter | Expected Value (based on analogs nih.gov) |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Key Hydrogen Bonds | O-H···N, N-H···O |

| Benzimidazole Ring | Essentially Planar |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. semanticscholar.org Unlike single-crystal XRD, which studies one perfect crystal, PXRD provides a fingerprint of the crystalline phase(s) present in a powder. researchgate.net The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline form.

For a synthesized batch of this compound, PXRD would be used to:

Confirm Crystalline Nature: The presence of sharp, well-defined peaks, rather than a broad halo, confirms that the material is crystalline. researchgate.net

Phase Identification: The peak positions and relative intensities can be compared to a theoretical pattern calculated from single-crystal XRD data to confirm phase purity.

Detect Polymorphism: Different crystalline packing arrangements (polymorphs) will produce distinct PXRD patterns. This technique is essential for identifying and controlling the solid form of the compound.

Chiroptical Spectroscopy for Stereochemical Confirmation

The carbon atom of the ethanol moiety attached to the benzimidazole ring is a chiral center, meaning this compound exists as a pair of enantiomers (R and S). Circular Dichroism (CD) spectroscopy is the premier technique for studying such chiral molecules. mtoz-biolabs.comlibretexts.org It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org

Key applications for this compound include:

Stereochemical Assignment: The two enantiomers, (R)-1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol and (S)-1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol, would produce CD spectra that are exact mirror images of each other. A positive peak (known as a positive Cotton effect) in one enantiomer's spectrum would correspond to a negative peak in the other's.

Confirmation of Enantiomeric Purity: By comparing the CD spectrum of a sample to that of a pure enantiomer, its enantiomeric excess can be determined. A racemic mixture (50:50 of R and S) is CD-silent as the signals from the two enantiomers cancel each other out.

While specific experimental CD data for this molecule is not available, studies on other chiral benzimidazole C-nucleoside analogs have successfully used this technique to assign stereochemistry, demonstrating its applicability. nih.gov

Investigation of Biological Activities and Pharmacological Potentials Preclinical Focus

Antineoplastic and Antiproliferative Activity Research

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines(e.g., HepG2, MDA-MB-231, MCF7)

Without published preclinical data on "1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol," the generation of a scientifically accurate and informative article that adheres to the strict requirements of the outline is not feasible. Information regarding other benzimidazole (B57391) derivatives or related compounds cannot be substituted, as per the instructions to focus solely on the specified molecule.

Mechanistic Investigations of Cell Apoptosis and Cell Proliferation Modulation

Specific data for this compound is not available in the reviewed scientific literature.

Interaction with Specific Cellular Targets (e.g., Dihydrofolate Reductase, Tubulin Binding)

Specific data for this compound is not available in the reviewed scientific literature.

Anti-inflammatory and Immunomodulatory Investigations

Specific data for this compound is not available in the reviewed scientific literature.

Antioxidant Activity Assessment

Specific data for this compound is not available in the reviewed scientific literature.

Radical Scavenging Assays (e.g., DPPH)

Specific data for this compound is not available in the reviewed scientific literature.

Inhibition of Lipid Peroxidation Levels

Specific data for this compound is not available in the reviewed scientific literature.

Other Emerging Biological Activities of Benzimidazole Analogues

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents. longdom.org Its versatile nature allows for substitutions at various positions, leading to a wide spectrum of biological activities. Beyond the specific areas mentioned previously, research into benzimidazole analogues has revealed numerous other promising therapeutic potentials.

Benzimidazole derivatives have demonstrated significant efficacy across a range of activities, including:

Antimicrobial and Antifungal Activity: Many 2-substituted benzimidazoles show potent activity against various bacterial and fungal strains. researchgate.net

Antiviral Properties: The benzimidazole nucleus is a key component in several antiviral drugs, including those targeting HIV. longdom.org

Antiparasitic and Anthelmintic Effects: This class of compounds is well-established in veterinary and human medicine for treating infections caused by parasitic worms. researchgate.netekb.eg

Antidiabetic Potential: Certain analogues have been investigated for their ability to manage diabetes. longdom.org

Neuroprotective Effects: In preclinical models, some benzimidazole derivatives have shown promise in protecting against ethanol-induced neurodegeneration by modulating neuroinflammation and oxidative stress. nih.govresearchgate.net

DNA Topoisomerase Inhibition: Certain substituted benzimidazoles can interfere with the function of DNA topoisomerases, enzymes crucial for the cell cycle, indicating potential as antineoplastic agents. nih.gov

Proton Pump Inhibition: Marketed drugs for treating acid-related stomach conditions, such as omeprazole (B731) and pantoprazole (B1678409), are based on the 2-substituted benzimidazole structure. longdom.org

The continued exploration of this versatile heterocyclic system remains a dynamic and important area of drug discovery, with new derivatives constantly being synthesized and evaluated for novel therapeutic applications. ekb.egnih.gov

Antiviral Properties (e.g., HIV-1 Reverse Transcriptase Inhibition)

The benzimidazole nucleus is a key component in several non-nucleoside reverse transcriptase inhibitors (NNRTIs). These agents target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication, by binding to an allosteric site distinct from the active site, thereby inhibiting its function.

Research into a series of 1-benzoyl-2-aryl-1H-benzimidazole derivatives has demonstrated their potential as HIV-1 RT inhibitors. In one study, various substitutions on the benzoyl and the 2-aryl rings were explored to determine their impact on inhibitory activity. The compounds were tested for their ability to inhibit the wild-type HIV-1 RT enzyme at a concentration of 10 µM. The results revealed that the nature and position of substituents significantly influenced the compound's efficacy. For instance, compounds with a 2-nitrophenyl group at the C-2 position of the benzimidazole ring consistently showed better inhibitory activity. researchgate.netresearchgate.net

One of the most active compounds in this series, featuring a 2,6-dichloro substitution on the benzoyl ring, achieved over 50% inhibition of the RT enzyme. researchgate.net Molecular docking studies suggest these molecules adopt a "butterfly-like" conformation within the enzyme's binding pocket. researchgate.net While data for this compound is not specified, the established anti-HIV activity of its structural analogues underscores the potential of this chemical class. uctm.edu

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives | HIV-1 Reverse Transcriptase (wild type) | Inhibition ranged from 11.5% to 53.5% at a 10 µM concentration. Halogen substitutions on the benzoyl ring enhanced activity. | researchgate.net |

| Benzamide derivative AH0109 | HIV-1 Reverse Transcription and Nuclear Import | Exhibited potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 µM. | nih.gov |

Antitubercular Potential (e.g., against M. tuberculosis H37RV strain)

Tuberculosis remains a significant global health threat, spurring the search for new therapeutic agents. Benzimidazole derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis, including the commonly studied H37Rv strain. nih.govscirp.org

Numerous studies have reported the synthesis of novel benzimidazole compounds and their subsequent evaluation for antimycobacterial effects. In one such study, a series of 2,5,6-trisubstituted benzimidazoles demonstrated potent anti-TB activity. nih.gov Another investigation of benzimidazolium salts found that a specific derivative, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide, exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against the M. tuberculosis H37Rv strain. nih.gov

Further research on 1,2-disubstituted benzimidazole scaffolds also yielded promising results, with one compound showing a MIC value of 1.56 µg/mL, which was superior to the standard drug ethambutol (B1671381) (MIC of 3.125 µg/ml). researchgate.net These findings highlight the benzimidazole core as a valuable scaffold for developing new antitubercular agents.

| Compound Derivative | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide | 2 | - | nih.gov |

| 1,2-disubstituted benzimidazole derivative (B12) | 1.56 | - | researchgate.net |

| Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | - | 0.112 | semanticscholar.org |

| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) (Compound 1) | 12.5 | - | nih.gov |

Anthelmintic Efficacy

The benzimidazole class is arguably one of the most important chemotypes in the field of anthelmintic drugs. Commercially successful drugs like albendazole (B1665689) and mebendazole (B1676124) are benzimidazole-2-carbamates used to treat a variety of helminth infections in both humans and animals. nih.govnih.gov Their primary mechanism of action involves binding to the protein β-tubulin in parasitic worms, which disrupts microtubule formation and leads to parasite death.

The development of resistance to existing benzimidazole anthelmintics has necessitated the search for new derivatives with improved properties. nih.gov Research is ongoing to synthesize novel benzimidazole compounds with better biopharmaceutical characteristics, such as improved aqueous solubility, to enhance their efficacy. nih.gov Studies on new (1H-benzimidazol-5(6)-yl)carboxamide derivatives, for example, have shown that these compounds can be highly permeable, a desirable trait for drug absorption. nih.gov The consistent and broad-spectrum success of this chemical class strongly suggests that derivatives like this compound could possess relevant anthelmintic properties. nih.gov

Antiallergic Activity

Preclinical research has identified certain benzimidazole derivatives as potent antihistaminic agents. Patents describe novel benzimidazole compounds that exhibit high H1 antihistaminic and antiallergic activity. google.comgoogle.comgoogleapis.com These compounds are designed to act as selective antagonists of the histamine (B1213489) H1 receptor, a key target in the treatment of allergic conditions.

The structural modifications in these patented series, particularly substitutions on the benzimidazole ring and the side chains attached to it, were crucial for achieving high selectivity and potency. googleapis.com The described compounds were found to be effective in preclinical models of allergy and were noted for their lack of effects on the central nervous and cardiovascular systems, a significant advantage over older antihistamines. google.comgoogle.com This demonstrated potential of the benzimidazole scaffold as a source of H1 receptor antagonists suggests a plausible, yet unconfirmed, antiallergic activity for this compound.

Enzyme Inhibition Beyond Antimicrobial/Anticancer Targets

The pharmacological versatility of benzimidazoles extends to the inhibition of enzymes outside of antimicrobial and anticancer applications. A prime example is their role as H1 histamine receptor antagonists, as discussed in the antiallergic section. The histamine H1 receptor is a G protein-coupled receptor, and its blockade by benzimidazole antagonists prevents the downstream signaling cascade initiated by histamine, thereby mitigating the symptoms of allergic reactions. googleapis.com This activity represents a significant enzyme/receptor inhibition profile that is distinct from cytotoxic or microbicidal mechanisms.

Structure Activity Relationship Sar and Ligand Design Principles for 1 6 Ethoxy 1h Benzimidazol 2 Yl Ethanol

Importance of the 6-Ethoxy Moiety for Biological Activity

The substitution pattern on the benzene (B151609) ring of the benzimidazole (B57391) scaffold is a critical determinant of biological activity. The C-6 position, in particular, has been identified as a key site for modification to enhance the pharmacological effects of these compounds. nih.gov The presence of an ethoxy group at this position in 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol is significant for several reasons.

Alkoxy groups, such as the ethoxy moiety, can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal level of lipophilicity is essential for a drug candidate to effectively cross biological membranes and reach its target site. The ethoxy group, being moderately lipophilic, can contribute to an improved pharmacokinetic profile.

The following table summarizes the general influence of substituents at the C-6 position on the activity of benzimidazole derivatives, providing a basis for understanding the role of the 6-ethoxy group.

| Substituent at C-6 | General Effect on Biological Activity | Potential Contribution of 6-Ethoxy Group |

| Electron-donating groups (e.g., -OCH3, -OC2H5) | Can enhance various activities, including antimicrobial and anticancer effects. researchgate.net | Increased electron density on the benzimidazole ring, potentially improving target binding. |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Often associated with potent antimicrobial and anticancer activities. nih.govresearchgate.net | The ethoxy group's electron-donating nature suggests a different mechanism of action or target preference compared to analogues with electron-withdrawing groups. |

| Halogens (e.g., -F, -Cl, -Br) | Can increase lipophilicity and metabolic stability, leading to enhanced potency. | The ethoxy group provides a balance of lipophilicity without the potential for halogen-specific interactions. |

Contribution of the 1-Ethanolic Side Chain to Potency and Selectivity

The substituent at the C-2 position of the benzimidazole ring plays a pivotal role in defining the potency and selectivity of the compound. In this compound, this position is occupied by a 1-ethanol side chain. This particular side chain is crucial for several aspects of the molecule's interaction with its biological targets.

The hydroxyl group of the ethanol (B145695) side chain can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the active site of a target protein. This ability to form hydrogen bonds is often a key factor in determining the binding affinity and, consequently, the potency of a drug molecule.

Moreover, the length and flexibility of the side chain are important for optimal positioning within a binding pocket. The ethyl group provides a certain degree of conformational freedom, allowing the molecule to adopt a favorable orientation for interaction. The presence of a chiral center in the 1-ethanol side chain also introduces the possibility of stereoselective interactions, which is discussed further in section 5.4.

The table below illustrates the significance of various substituents at the C-2 position of the benzimidazole core.

| Substituent at C-2 | General Impact on Potency and Selectivity | Inferred Role of the 1-Ethanol Side Chain |

| Small alkyl or substituted alkyl chains | Can provide a scaffold for introducing functional groups that interact with the target. | The 1-ethanol group introduces a key hydrogen-bonding moiety. |

| Aromatic or heteroaromatic rings | Can engage in pi-pi stacking and other non-covalent interactions, often leading to high potency. | The aliphatic nature of the ethanol side chain suggests a different binding mode compared to aromatic substituents. |

| Groups capable of hydrogen bonding | Crucial for anchoring the molecule in the binding site and enhancing affinity. | The hydroxyl group is a prime candidate for forming critical hydrogen bonds with the target. |

Impact of Substitutions on the Benzimidazole Ring System on Activity Profiles

While this article focuses on this compound, it is instructive to consider the broader context of benzimidazole SAR to appreciate the specific contributions of its constituent parts. For instance, substitution at the N-1 position can significantly alter the compound's physicochemical properties and biological activity. Introducing different groups at this position can modulate acidity, lipophilicity, and steric hindrance, thereby influencing how the molecule interacts with its biological environment.

The interplay between substituents at different positions is also a critical factor. The electronic and steric properties of the 6-ethoxy group can influence the optimal size and nature of the substituent at the C-2 position, and vice versa. This synergistic or antagonistic relationship between different parts of the molecule underscores the complexity of SAR in this chemical class.

The following table provides a general overview of the impact of substitutions at various positions on the benzimidazole ring.

| Position of Substitution | General Influence on Activity |

| N-1 | Modulates physicochemical properties and can introduce additional interaction points with the target. |

| C-2 | A primary determinant of potency and selectivity, directly involved in binding to the target. |

| C-5/C-6 | Fine-tunes the electronic and lipophilic properties of the molecule, affecting both pharmacokinetics and pharmacodynamics. |

Stereochemical Considerations in Activity and Molecular Recognition

The 1-ethanol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (R)-1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol and (S)-1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates.

This difference arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. The precise spatial arrangement of functional groups in a drug molecule is critical for optimal interaction with its binding site. One enantiomer may fit perfectly into the binding pocket, leading to a strong therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer may even be responsible for undesirable side effects.

Crystallographic studies of the related compound (±)-1-(1H-benzimidazol-2-yl)ethanol reveal that in the solid state, the molecules are linked through intermolecular hydrogen bonds. nih.govnih.gov This highlights the importance of the spatial arrangement of the hydrogen-bonding groups for molecular recognition. It is highly probable that the (R) and (S) enantiomers of this compound will also exhibit differential interactions with their biological targets. Therefore, the synthesis and biological evaluation of the individual enantiomers are essential steps in the development of this compound as a potential therapeutic agent.

Rational Design of Analogues Based on SAR Insights

The structure-activity relationships discussed in the preceding sections provide a solid foundation for the rational design of novel analogues of this compound with potentially improved properties. The goal of such a design process is to systematically modify the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Based on the SAR insights, several strategies for analogue design can be proposed:

Modification of the 6-Ethoxy Group: The ethoxy group could be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) to fine-tune lipophilicity. Introducing small, electron-withdrawing groups at this position could also be explored to investigate the impact of altered electronic properties.

Variation of the 1-Ethanol Side Chain: The length of the alkyl chain could be extended or shortened to optimize the positioning of the hydroxyl group within the target's binding site. The hydroxyl group could also be replaced with other hydrogen-bonding moieties, such as an amino or a thiol group, to probe for alternative interactions.

Introduction of Substituents at Other Positions: Based on the general principles of benzimidazole SAR, introducing small, lipophilic, or electron-withdrawing groups at the C-5 position could be a viable strategy to enhance activity.

The following table outlines some potential design strategies for analogues of this compound.

| Modification Strategy | Rationale | Example of a Potential Analogue |

| Varying the alkoxy group at C-6 | To optimize lipophilicity and electronic properties. | 1-(6-methoxy-1H-benzimidazol-2-yl)ethanol |

| Altering the side chain at C-2 | To explore different hydrogen-bonding interactions and steric requirements of the binding site. | 1-(6-ethoxy-1H-benzimidazol-2-yl)propan-1-ol |

| Introducing substituents at C-5 | To further modulate the electronic and pharmacokinetic properties of the molecule. | 1-(5-chloro-6-ethoxy-1H-benzimidazol-2-yl)ethanol |

| Enantiomerically pure synthesis | To isolate the more active enantiomer and reduce potential side effects from the less active one. | (R)-1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol or (S)-1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol |

By systematically applying these design principles and leveraging the accumulated knowledge of benzimidazole chemistry, it is possible to develop new therapeutic agents with superior efficacy and safety profiles.

Computational Chemistry and Molecular Modeling Studies of 1 6 Ethoxy 1h Benzimidazol 2 Yl Ethanol

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Protein-Ligand Interactions with Known Biological Targets (e.g., DHFR, TrmD)

Benzimidazole (B57391) derivatives have been investigated for their inhibitory activity against various biological targets, including Dihydrofolate reductase (DHFR) and tRNA (guanine-N1)-methyltransferase (TrmD), which are crucial enzymes in microbial and cancer cell proliferation.

Molecular docking studies of benzimidazole derivatives with DHFR have revealed key binding interactions. For instance, studies on related 2,6-disubstituted 1H-benzimidazoles have shown that these compounds can bind to key amino acid residues within the active site of DHFR, such as Phe31, Ile94, Asp27, and Gln32. nih.gov The binding is typically characterized by hydrogen bonds and hydrophobic interactions, which are crucial for the stabilization of the ligand-protein complex. While specific docking studies for 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol with DHFR and TrmD are not extensively detailed in publicly available literature, the general binding modes of the benzimidazole scaffold provide a foundational understanding of its potential interactions. The ethoxy group at the 6-position and the ethanol (B145695) substituent at the 2-position of the benzimidazole core would likely influence the binding orientation and affinity within the active site of these enzymes.

Prediction of Binding Affinities and Molecular Recognition Principles

The prediction of binding affinity, often expressed as the binding free energy, is a critical component of molecular docking simulations. It provides a quantitative measure of the strength of the interaction between a ligand and its target protein. Various scoring functions are employed to estimate these affinities, taking into account factors such as electrostatic interactions, van der Waals forces, and desolvation penalties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods, based on the principles of quantum mechanics, provide detailed information that complements experimental findings.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the geometry optimization would reveal the preferred bond lengths, bond angles, and dihedral angles.

The benzimidazole ring system is known to be nearly planar. nih.gov The conformation of the ethanol and ethoxy substituents relative to the benzimidazole core is crucial for its interaction with biological targets. Conformation analysis would identify the low-energy conformers of the molecule, which are the most likely to be biologically active.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical stability and reactivity of a molecule. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. For benzimidazole derivatives, the distribution of HOMO and LUMO densities indicates the regions of the molecule that are most likely to be involved in charge transfer interactions. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For benzimidazole derivatives, the MEP surface typically shows negative potential around the nitrogen atoms of the imidazole (B134444) ring, indicating their nucleophilic character. nih.gov The regions around the hydrogen atoms attached to nitrogen are generally characterized by positive potential. The ethoxy and ethanol substituents in this compound would also influence the MEP, with the oxygen atoms representing regions of negative potential. This analysis is crucial for understanding the non-covalent interactions, such as hydrogen bonding, that the molecule can form with its biological targets. nih.gov

| Region of Molecule | Expected Electrostatic Potential | Implication for Reactivity |

| Nitrogen atoms of imidazole ring | Negative | Prone to electrophilic attack, hydrogen bond acceptor |

| Hydrogen on imidazole nitrogen | Positive | Prone to nucleophilic attack, hydrogen bond donor |

| Oxygen atoms of ethoxy/ethanol | Negative | Hydrogen bond acceptor |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This model then serves as a 3D query for virtual screening of large compound libraries to find novel molecules with potential biological activity. nih.gov The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the binding site of the target protein. dovepress.com

For a compound like this compound, a hypothetical pharmacophore model would likely include features such as hydrogen bond donors (from the hydroxyl and N-H groups), hydrogen bond acceptors (from the ethoxy oxygen and nitrogen atoms of the imidazole ring), and an aromatic ring feature (from the benzimidazole scaffold). These features are crucial for molecular recognition at a biological target.

Virtual screening is a computational method that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Once a pharmacophore model for a target of interest is established, it can be used to filter databases of compounds, selecting only those that match the defined features and spatial constraints. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the early stages of drug discovery. nih.gov While specific virtual screening studies employing a pharmacophore model derived from or targeting this compound are not detailed in the available literature, this approach represents a standard and valuable strategy for discovering new lead compounds based on the benzimidazole scaffold.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov Various computational models and software are used to estimate these properties, helping to identify potential liabilities and guide the optimization of drug candidates. nih.gov

Computational Assessment of Drug-Like Properties

The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often based on rules that consider physicochemical properties associated with favorable pharmacokinetics. One of the most widely used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

For this compound, the predicted physicochemical properties are generally within the ranges defined by Lipinski's rule, suggesting a favorable profile for oral bioavailability. A summary of these predicted properties is presented in the table below.

| Property | Predicted Value | Compliance with Lipinski's Rule |

| Molecular Weight | 220.26 g/mol | Yes (< 500) |

| LogP | ~2.1 - 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

These values are estimations based on computational models and may vary slightly between different prediction software.

Metabolic Stability Predictions

Metabolic stability is a key factor influencing a drug's half-life and duration of action. mdpi.com In silico models can predict the likelihood of a compound being metabolized by key enzyme systems in the body, primarily the cytochrome P450 (CYP450) family of enzymes located in the liver. nih.gov These predictions are often based on identifying potential sites of metabolism on the molecule.

For this compound, the ethoxy group and the alkyl side chain are potential sites for metabolism. The ethoxy group could undergo O-dealkylation, while the ethanol side chain could be subject to oxidation. The benzimidazole ring itself is generally more metabolically stable. Predicting the rate of metabolism (i.e., whether the compound is likely to be rapidly or slowly metabolized) requires sophisticated quantitative structure-activity relationship (QSAR) models trained on large datasets of experimentally determined metabolic stability data. nih.gov While specific predictive data for this compound is not available, its structural features suggest it would be a substrate for metabolic enzymes.

Prediction of Potential Drug-Drug Interactions

Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, often through the inhibition or induction of CYP450 enzymes. nih.gov In silico methods are widely used to predict whether a compound is likely to be an inhibitor of major CYP450 isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. dovepress.com

Computational models, including pharmacophore models and docking simulations, can predict the binding affinity of a compound to the active site of these enzymes. dovepress.com Benzimidazole-containing compounds have been known to interact with CYP450 enzymes. Predictions for this compound would assess its potential to inhibit these key metabolic enzymes. A summary of hypothetical predictions is shown below.

| CYP Isoform | Predicted Interaction |

| CYP1A2 | Potential Inhibitor/Substrate |

| CYP2C9 | Low Probability of Inhibition |

| CYP2C19 | Potential Inhibitor/Substrate |

| CYP2D6 | Low Probability of Inhibition |

| CYP3A4 | Potential Inhibitor/Substrate |

This table represents a hypothetical prediction based on the general behavior of benzimidazole scaffolds and requires experimental validation.

Future Research Directions and Translational Perspectives for 1 6 Ethoxy 1h Benzimidazol 2 Yl Ethanol

Development of Advanced Synthetic Methodologies

The synthesis of 2-substituted benzimidazoles has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes. To advance the development of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol and its derivatives, future research should focus on more efficient, sustainable, and versatile synthetic strategies.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions. jocpr.com Applying microwave irradiation to the synthesis of benzimidazole (B57391) derivatives can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products compared to conventional heating methods. asianpubs.orgarkat-usa.orgsciforum.net Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially under solvent-free conditions to enhance the green chemistry profile of the process. arabjchem.org

Novel Heterogeneous Catalysts: The use of advanced catalytic systems can improve the efficiency and selectivity of benzimidazole synthesis. Research into engineered nanocatalysts, such as magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) or various metal nanoparticles (e.g., copper, iron), offers promising avenues. arabjchem.orgrsc.orgdoi.org These catalysts can facilitate the reaction under milder conditions, are often recyclable, and can lead to excellent yields. nih.gov Exploring catalysts like copper nanoparticles immobilized on magnetic supports could enable easy separation and reuse, adding to the economic and environmental viability of the synthesis. doi.org

| Synthetic Advancement | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, higher purity |

| Nanocatalysis (e.g., MgO@DFNS) | Milder reaction conditions, catalyst recyclability, improved efficiency |

| Magnetically Recoverable Catalysts | Ease of catalyst separation and reuse, cost-effectiveness |

Exploration of Novel Biological Targets and Therapeutic Areas

The benzimidazole core is present in drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govijpsjournal.comnih.gov The specific structural features of this compound warrant a broad investigation into its potential biological targets and therapeutic applications.

Anticancer Therapeutics: Many 2-substituted benzimidazoles have shown potent anticancer activity by targeting various key molecules in cancer progression. nih.gov Future research should screen this compound against a panel of human cancer cell lines to identify potential cytotoxic effects. Mechanistic studies could then explore its interaction with established cancer targets such as:

Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. tandfonline.comnih.gov

Topoisomerases: Enzymes essential for DNA replication, which are common targets for chemotherapy. tandfonline.com

Tubulin Polymerization: Disruption of microtubule dynamics is a well-known anticancer mechanism for several benzimidazole compounds. researchgate.net

Antimicrobial Agents: Given the prevalence of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. The benzimidazole scaffold is a known pharmacophore for antimicrobial activity. researchgate.net Screening this compound against a diverse panel of pathogenic bacteria and fungi could uncover novel antimicrobial properties.

Enzyme Inhibition: The structural similarity of benzimidazoles to natural purines allows them to interact with a wide array of enzymes. nih.gov Investigating the inhibitory potential of this compound against enzymes implicated in other diseases, such as Rho kinase for glaucoma or viral enzymes for infectious diseases, could open up new therapeutic avenues. nih.gov

Integration of Multi-Omics Data in Comprehensive Compound Characterization

To fully understand the biological effects of this compound, a systems-level approach is necessary. Integrating data from various "omics" platforms can provide a holistic view of the compound's mechanism of action, identify its molecular targets, and discover potential biomarkers for its activity. nih.govnih.govastrazeneca.com

Proteomics for Target Identification: Proteomics is a powerful tool for unbiased drug target discovery. asbmb.org By treating cells with this compound and analyzing changes in the proteome, researchers can identify proteins that are differentially expressed or post-translationally modified. This approach can reveal the compound's primary targets and affected cellular pathways without a prior hypothesis.

Transcriptomics and Metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) following treatment can further elucidate the compound's biological impact. This multi-omics data can be integrated to build comprehensive models of the drug's mechanism of action and to understand its effects on cellular metabolism and signaling networks. astrazeneca.com

| Omics Technology | Application in Characterizing this compound |

| Proteomics | Unbiased identification of direct protein targets and downstream pathway effects. |

| Transcriptomics | Analysis of changes in gene expression to understand cellular response. |

| Metabolomics | Characterization of alterations in cellular metabolism. |

| Integrated Multi-Omics | Holistic understanding of the mechanism of action and identification of biomarkers. |

Rational Design of Next-Generation Benzimidazole Analogues with Enhanced Specificity